molecular formula C16H16ClNO B1218988 Nor-S-(?)-SCH-23388 hydrochloride

Nor-S-(?)-SCH-23388 hydrochloride

Cat. No.: B1218988
M. Wt: 273.75 g/mol
InChI Key: ZVKJSJAERRMBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nor-S-(?)-SCH-23388 hydrochloride is a chemical compound with the molecular formula C16H16ClNO. It is a member of the benzazepine class of compounds, which are known for their diverse pharmacological activities. This compound is particularly noted for its role as a selective antagonist of dopamine D1 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nor-S-(?)-SCH-23388 hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with phenylacetaldehyde in the presence of a reducing agent to form the intermediate, which is then cyclized to produce the target compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Nor-S-(?)-SCH-23388 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nor-S-(?)-SCH-23388 hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzazepine derivatives.

    Biology: Employed in studies involving dopamine receptors to understand their role in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its dopamine receptor antagonism.

    Industry: Utilized in the development of pharmaceuticals targeting the central nervous system.

Mechanism of Action

The primary mechanism of action of Nor-S-(?)-SCH-23388 hydrochloride involves its interaction with dopamine D1 receptors. By binding to these receptors, it inhibits the action of dopamine, thereby modulating neurotransmission in the brain. This interaction affects various molecular pathways involved in mood regulation, motor control, and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nor-S-(?)-SCH-23388 hydrochloride is unique due to its specific binding affinity and selectivity for dopamine D1 receptors. This selectivity makes it a valuable tool in research focused on understanding the role of D1 receptors in various physiological and pathological processes .

Properties

IUPAC Name

8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKJSJAERRMBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.